Cevoglitazar

Description

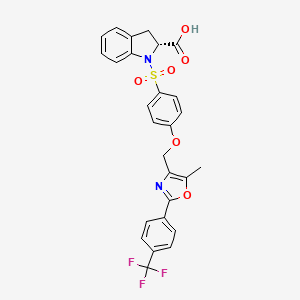

Structure

2D Structure

3D Structure

Properties

CAS No. |

839673-52-8 |

|---|---|

Molecular Formula |

C27H21F3N2O6S |

Molecular Weight |

558.5 g/mol |

IUPAC Name |

(2R)-1-[4-[[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methoxy]phenyl]sulfonyl-2,3-dihydroindole-2-carboxylic acid |

InChI |

InChI=1S/C27H21F3N2O6S/c1-16-22(31-25(38-16)17-6-8-19(9-7-17)27(28,29)30)15-37-20-10-12-21(13-11-20)39(35,36)32-23-5-3-2-4-18(23)14-24(32)26(33)34/h2-13,24H,14-15H2,1H3,(H,33,34)/t24-/m1/s1 |

InChI Key |

KVVODNUBDFULSC-XMMPIXPASA-N |

Isomeric SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4[C@H](CC5=CC=CC=C54)C(=O)O |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4C(CC5=CC=CC=C54)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cevoglitazar; LBM-642; LBM 642; LBM642. |

Origin of Product |

United States |

Foundational & Exploratory

The Effects of Cevoglitazar on Insulin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevoglitazar is a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), developed as a therapeutic agent for type 2 diabetes mellitus and dyslipidemia. This technical guide provides an in-depth analysis of the effects of this compound on insulin resistance, drawing from available preclinical data. Due to the limited availability of public clinical trial data for this compound, this guide also incorporates clinical findings on Saroglitazar, another dual PPARα/γ agonist, to provide a broader context of the potential clinical effects of this drug class on insulin sensitivity. This document details the mechanism of action, summarizes quantitative preclinical data in structured tables, outlines key experimental protocols, and provides visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The Role of Dual PPARα/γ Agonism in Insulin Sensitization

Insulin resistance is a key pathophysiological feature of type 2 diabetes, characterized by a diminished response of insulin-sensitive tissues, such as the liver, skeletal muscle, and adipose tissue, to insulin. This leads to impaired glucose uptake and utilization, and increased hepatic glucose production, resulting in hyperglycemia.

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play a crucial role in the regulation of glucose and lipid metabolism. The two main isoforms relevant to insulin resistance are:

-

PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle. Its activation leads to increased fatty acid oxidation and a reduction in circulating triglycerides.

-

PPARγ: Highly expressed in adipose tissue. Its activation promotes adipocyte differentiation, enhances insulin-stimulated glucose uptake, and improves systemic insulin sensitivity.

Dual PPARα/γ agonists, such as this compound, are designed to simultaneously activate both receptors, thereby offering a multi-faceted approach to treating metabolic disorders. By combining the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation, these agents aim to provide comprehensive metabolic control.

Mechanism of Action of this compound

This compound, as a dual PPARα/γ agonist, exerts its effects on insulin resistance through the transcriptional regulation of a suite of target genes involved in glucose and lipid homeostasis.

Signaling Pathway

Upon binding to its ligands, such as this compound, PPARα and PPARγ form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

-

PPARγ Activation: In adipose tissue, PPARγ activation increases the expression of genes involved in insulin signaling and glucose transport, such as GLUT4. It also promotes the storage of free fatty acids in adipocytes, thus reducing their circulation and mitigating the lipotoxicity that contributes to insulin resistance in other tissues.

-

PPARα Activation: In the liver, PPARα activation enhances fatty acid uptake and β-oxidation, leading to a decrease in the synthesis and secretion of triglycerides. This reduction in hepatic lipid accumulation can improve hepatic insulin sensitivity.

Preclinical Data on this compound and Insulin Resistance

Preclinical studies in animal models of obesity and insulin resistance have demonstrated the potent effects of this compound on improving metabolic parameters.

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effects of this compound in a Diet-Induced Obesity Mouse Model

| Parameter | Vehicle Control | This compound (0.5 mg/kg) | This compound (1 mg/kg) | This compound (2 mg/kg) |

| Fasting Plasma Glucose (mg/dL) | ~250 | Normalized | Normalized | Normalized |

| Fasting Plasma Insulin (ng/mL) | ~10 | Normalized | Normalized | Normalized |

| Plasma Triglycerides (mg/dL) | ~200 | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |

| Body Weight Change (%) | Increase | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |

Data adapted from a study in leptin-deficient ob/ob mice after 18 days of treatment. "Normalized" indicates values returned to the level of lean control animals.

Table 2: Effects of this compound in Obese, Insulin-Resistant Cynomolgus Monkeys

| Parameter | Vehicle Control | This compound (50 µg/kg) | This compound (500 µg/kg) |

| Fasting Plasma Insulin (µU/mL) | Elevated | Reduced | Significantly Reduced |

| Hemoglobin A1c (%) | Elevated | No significant change | 0.4% reduction |

| Body Weight Change (%) | Increase | Dose-dependent reduction | Dose-dependent reduction |

Data adapted from a 4-week study in obese and insulin-resistant cynomolgus monkeys.[1]

Table 3: Comparative Effects of this compound in Fatty Zucker Rats

| Parameter | Vehicle | Fenofibrate (150 mg/kg) | Pioglitazone (30 mg/kg) | This compound (5 mg/kg) |

| Glucose Tolerance | Impaired | Improved | Significantly Improved | Significantly Improved |

| Body Weight Gain | High | Reduced | Increased | Reduced |

| Intramyocellular Lipids | Elevated | Normalized | Normalized | Normalized |

| Hepatic Lipid Content | Elevated | Reduced below baseline | Reduced | Reduced below baseline |

Data adapted from a 4-week study in fatty Zucker rats on a high-fat diet.[2]

Experimental Protocols

The following section details the methodology for a key experiment used to assess insulin sensitivity in preclinical models.

Hyperinsulinemic-Euglycemic Clamp in Rodents

The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity in vivo.

Objective: To measure the amount of glucose required to maintain euglycemia (normal blood glucose levels) during a constant infusion of insulin. A higher glucose infusion rate indicates greater insulin sensitivity.

Methodology:

-

Animal Preparation:

-

Rodents (e.g., Zucker rats) are anesthetized, and catheters are surgically implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling).

-

Animals are allowed to recover for 5-7 days post-surgery.

-

Prior to the clamp, animals are fasted for 5-6 hours.

-

-

Experimental Setup:

-

The conscious and unrestrained animal is placed in a metabolic cage.

-

The infusion and sampling lines are connected to a swivel system to allow free movement.

-

-

Clamp Procedure:

-

A primed-continuous infusion of human insulin is initiated (e.g., 4 mU/kg/min).

-

A variable infusion of 20% glucose is started.

-

Arterial blood samples are taken every 5-10 minutes to measure blood glucose levels.

-

The glucose infusion rate is adjusted to maintain a constant blood glucose level (e.g., 100-120 mg/dL).

-

The clamp is typically run for 120 minutes.

-

-

Data Analysis:

-

The glucose infusion rate (GIR) during the last 30-60 minutes of the clamp is calculated and serves as the primary measure of insulin sensitivity.

-

Plasma insulin levels are measured at baseline and during the clamp to confirm hyperinsulinemia.

-

Clinical Perspective: Insights from Saroglitazar

A meta-analysis of 10 randomized controlled trials of Saroglitazar in patients with type 2 diabetes and dyslipidemia showed significant reductions in:

-

Fasting plasma glucose: Weighted mean difference of -12.11 mg/dL.

-

Postprandial glucose: Weighted mean difference of -16.17 mg/dL.

-

HbA1c: Weighted mean difference of -0.39%.

However, this meta-analysis did not find a significant effect on fasting insulin levels or HOMA-IR.[3] It is important to note that the primary indication for Saroglitazar in many of these trials was dyslipidemia, and the patient populations may not have been selected for severe insulin resistance.

Another randomized, double-blind, placebo-controlled trial specifically investigating the effect of Saroglitazar on insulin sensitivity using the hyperinsulinemic-euglycemic clamp in treatment-naive type 2 diabetes patients with hypertriglyceridemia demonstrated a significant improvement in the insulin sensitivity index (SIclamp) after 4 months of treatment (p=0.026).[4] This study also reported significant reductions in triglycerides, HbA1c, and fasting plasma glucose.[4]

Conclusion

The available preclinical data strongly suggest that this compound is a potent dual PPARα/γ agonist with significant beneficial effects on insulin resistance and related metabolic parameters. Its mechanism of action, involving the simultaneous activation of PPARα and PPARγ, provides a comprehensive approach to improving both lipid and glucose metabolism. While clinical data for this compound remains limited, the findings from studies on other dual PPARα/γ agonists, such as Saroglitazar, indicate that this class of drugs holds promise for the treatment of insulin resistance in patients with type 2 diabetes and metabolic syndrome. Further clinical trials are necessary to fully elucidate the efficacy and safety profile of this compound in a clinical setting.

References

- 1. Effects of this compound, a dual PPARalpha/gamma agonist, on ectopic fat deposition in fatty Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Saroglitazar, a PPAR-α/γ Agonist, for Treatment of NAFLD: A Randomized Controlled Double-Blind Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of a Dual PPAR α/γ agonist on Insulin Sensitivity in Patients of Type 2 Diabetes with Hypertriglyceridemia- Randomized double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Cevoglitazar: A Dual PPARα/γ Agonist for the Management of Obesity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity, a global health crisis, is a significant risk factor for a myriad of metabolic disorders, including type 2 diabetes and cardiovascular disease. The complex pathophysiology of obesity necessitates the development of novel therapeutic agents that can address multiple aspects of the disease. Cevoglitazar, a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), has emerged as a promising candidate. This technical guide provides a comprehensive overview of the preclinical data on this compound, with a specific focus on its effects on obesity and related metabolic parameters. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the core preclinical findings and methodologies associated with this compound.

Mechanism of Action: Dual PPARα/γ Agonism

This compound exerts its therapeutic effects by simultaneously activating two key nuclear receptors: PPARα and PPARγ.[1] PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to an increase in the expression of genes involved in fatty acid uptake and β-oxidation, thereby promoting the clearance of lipids.[2] In contrast, PPARγ is predominantly found in adipose tissue, where its activation enhances insulin sensitivity, promotes adipocyte differentiation, and improves glucose uptake.[2] The dual agonism of this compound offers a multi-pronged approach to treating obesity and its comorbidities by concurrently improving lipid profiles and glycemic control.[2][3]

Preclinical Efficacy in Obesity Models

Preclinical studies have consistently demonstrated the anti-obesity effects of this compound in various animal models. These studies highlight its ability to reduce body weight, improve body composition, and positively modulate key metabolic parameters.

Effects on Body Weight and Food Intake

In leptin-deficient ob/ob mice, a well-established model of genetic obesity, this compound administration led to a significant and dose-dependent reduction in both food intake and body weight. Similarly, in obese and insulin-resistant cynomolgus monkeys, treatment with this compound resulted in a dose-dependent decrease in food intake and body weight. Notably, in fatty Zucker rats, this compound reduced body weight gain and adiposity independent of food intake, suggesting an effect on energy expenditure.

Effects on Adiposity and Lipid Metabolism

This compound has been shown to favorably impact adiposity and lipid profiles. In fatty Zucker rats, it reduced overall adiposity. While having minimal effects on visceral fat, this compound induced changes in subcutaneous fat suggestive of fatty acid export. Furthermore, it significantly reduced hepatic lipid accumulation, primarily through PPARα-mediated increases in β-oxidation. In ob/ob mice, this compound dose-dependently reduced plasma levels of free fatty acids and triglycerides.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effects of this compound in Leptin-Deficient ob/ob Mice

| Parameter | Vehicle | This compound (0.5 mg/kg) | This compound (1 mg/kg) | This compound (2 mg/kg) | Duration | Reference |

| Body Weight Change | +1.9% | -5.8% | -10.9% | -12.9% | 18 days | |

| Plasma Glucose | - | Normalized | - | - | 7 days | |

| Plasma Insulin | - | Normalized | - | - | 7 days |

Table 2: Effects of this compound in Obese Cynomolgus Monkeys

| Parameter | This compound (50 µg/kg) | This compound (500 µg/kg) | Duration | Reference |

| Food Intake | Lowered | Lowered (dose-dependent) | 4 weeks | |

| Body Weight | Lowered | Lowered (dose-dependent) | 4 weeks | |

| Fasting Plasma Insulin | Reduced | Reduced | 4 weeks | |

| Hemoglobin A1c | - | Reduced by 0.4% | 4 weeks |

Table 3: Comparative Effects of this compound in Fatty Zucker Rats

| Parameter | Vehicle | Fenofibrate (150 mg/kg) | Pioglitazone (30 mg/kg) | This compound (5 mg/kg) | Duration | Reference |

| Body Weight Gain | - | Reduced | - | Reduced | 4 weeks | |

| Adiposity | - | Reduced | - | Reduced | 4 weeks | |

| Glucose Tolerance | - | - | Improved | Improved | 4 weeks | |

| Hepatic Lipid Concentration | - | Reduced below baseline | Reduced | Reduced below baseline | 4 weeks |

Experimental Protocols

The preclinical evaluation of this compound has employed standardized and well-characterized animal models of obesity and metabolic disease.

Rodent Obesity Models

-

ob/ob Mice: These mice have a mutation in the leptin gene, leading to hyperphagia and severe obesity. They are a valuable tool for assessing the effects of compounds on food intake and body weight. In a typical study, male ob/ob mice are treated daily with this compound or vehicle via oral gavage for a period of several weeks. Body weight and food consumption are monitored regularly.

-

Fatty Zucker Rats: This model exhibits obesity and insulin resistance due to a mutation in the leptin receptor. Studies often involve feeding these rats a fat-enriched diet to exacerbate the metabolic phenotype. Treatment with this compound, vehicle, or comparator drugs (e.g., fenofibrate, pioglitazone) is administered orally for a defined period.

Non-Human Primate Model

-

Obese Cynomolgus Monkeys: These animals develop obesity and insulin resistance that more closely mimics the human condition. In a representative study, obese monkeys were treated with this compound for several weeks, with regular monitoring of food intake, body weight, and key metabolic markers.

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for obesity and related metabolic disorders. Its dual PPARα/γ agonist activity provides a unique mechanism to concurrently address dyslipidemia, insulin resistance, and excess adiposity. The consistent findings across multiple preclinical species, including rodents and non-human primates, demonstrate its robust anti-obesity and metabolic-enhancing effects. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for human obesity.

References

- 1. GLP-1-mediated delivery of tesaglitazar improves obesity and glucose metabolism in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a dual PPARalpha/gamma agonist, on ectopic fat deposition in fatty Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel peroxisome proliferator-activated receptor-alpha/gamma dual agonist, potently reduces food intake and body weight in obese mice and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Cevoglitazar: A Dual PPARα/γ Agonist's Role in Lipid Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cevoglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha (α) and gamma (γ) agonist that was developed as a therapeutic agent for type 2 diabetes and dyslipidemia. By activating both PPARα and PPARγ, this compound was designed to concurrently address insulin resistance and abnormal lipid profiles, which are characteristic of the metabolic syndrome. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on lipid metabolism as demonstrated in key preclinical studies, and the experimental methodologies employed in this research. The document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's role in metabolic regulation.

Introduction

Metabolic syndrome, a cluster of conditions including insulin resistance, dyslipidemia, and obesity, poses a significant risk for the development of type 2 diabetes and cardiovascular disease. Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a pivotal role in the regulation of glucose and lipid homeostasis. The two main isoforms involved in metabolic control are PPARα and PPARγ. PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, and its activation leads to a reduction in triglycerides. PPARγ is predominantly found in adipose tissue and its activation enhances insulin sensitivity.

Dual PPARα/γ agonists, also known as "glitazars," were developed with the therapeutic goal of simultaneously targeting the dyslipidemia and hyperglycemia associated with type 2 diabetes. This compound emerged as one such dual agonist, with the promise of providing a comprehensive treatment for metabolic disorders.[1] This guide delves into the preclinical evidence that elucidated the role of this compound in lipid metabolism.

Mechanism of Action: Dual PPARα/γ Agonism

This compound functions as a ligand for both PPARα and PPARγ, activating these transcription factors. Upon activation, the PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.

The dual agonism of this compound is intended to provide the synergistic benefits of both PPARα and PPARγ activation:

-

PPARα Activation: Primarily influences fatty acid oxidation and transport, leading to a reduction in circulating triglycerides and very-low-density lipoprotein (VLDL) levels.[2]

-

PPARγ Activation: Promotes adipocyte differentiation and lipid storage in adipose tissue, leading to the sequestration of free fatty acids from the circulation and an improvement in insulin sensitivity in peripheral tissues like muscle and liver.[3]

The following diagram illustrates the general signaling pathway of dual PPARα/γ agonists like this compound.

Caption: Signaling pathway of this compound as a dual PPARα/γ agonist.

Preclinical Data on Lipid Metabolism

The effects of this compound on lipid metabolism have been primarily characterized in preclinical models of obesity and insulin resistance, notably the fatty Zucker rat and the leptin-deficient ob/ob mouse.

Studies in Fatty Zucker Rats

A key study investigated the effects of this compound in fatty Zucker rats, a genetic model of obesity and insulin resistance.[1] The study compared the effects of this compound to a selective PPARα agonist (Fenofibrate) and a selective PPARγ agonist (Pioglitazone).

Quantitative Data Summary:

| Parameter | Vehicle | Fenofibrate (150 mg/kg) | Pioglitazone (30 mg/kg) | This compound (5 mg/kg) |

| Body Weight Gain | Increased | Reduced | Increased | Reduced |

| Adiposity | Increased | Reduced | Increased | Reduced |

| Intramyocellular Lipids | Elevated | Normalized | Normalized | Normalized |

| Hepatic Lipid Concentration | Elevated | Reduced below baseline (p < 0.05) | Reduced | Reduced below baseline (p < 0.05) |

Data compiled from Laurent et al., 2009.[1]

The study concluded that this compound, like Fenofibrate, reduced body weight gain and adiposity. All treatments normalized intramyocellular lipids. Notably, both this compound and Fenofibrate reduced hepatic lipid concentration to below baseline levels, suggesting a strong effect on hepatic beta-oxidation, a process primarily mediated by PPARα.

Studies in ob/ob Mice and Cynomolgus Monkeys

Another significant study evaluated this compound in leptin-deficient ob/ob mice and obese, insulin-resistant cynomolgus monkeys. This research highlighted the compound's effects on energy homeostasis in addition to its impact on lipid and glucose metabolism.

Quantitative Data Summary (ob/ob Mice):

| Parameter (18-day treatment) | Vehicle | This compound (0.5 mg/kg) | This compound (1 mg/kg) | This compound (2 mg/kg) |

| Food Intake | No change | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |

| Body Weight Change | +1.9% | -5.8% | -10.9% | -12.9% |

| Plasma Free Fatty Acids | Elevated | Dose-dependently reduced | Dose-dependently reduced | Dose-dependently reduced |

| Plasma Triglycerides | Elevated | Dose-dependently reduced | Dose-dependently reduced | Dose-dependently reduced |

Data compiled from Chen et al., 2010.

In ob/ob mice, this compound led to a sustained, dose-dependent reduction in both food intake and body weight. Furthermore, it dose-dependently reduced plasma levels of free fatty acids and triglycerides. In obese cynomolgus monkeys, this compound also lowered food intake and body weight in a dose-dependent manner over a 4-week treatment period.

Experimental Protocols

The following sections detail the methodologies used in the key preclinical studies of this compound.

Fatty Zucker Rat Study

Experimental Workflow:

Caption: Experimental workflow for the study in fatty Zucker rats.

-

Animal Model: Fatty Zucker rats, a genetic model of obesity and insulin resistance, were used.

-

Diet: The animals were fed a fat-enriched diet (54% kcal from fat) for a total of 6 weeks. This consisted of a 2-week high-fat diet exposure period followed by a 4-week dosing period with the respective compounds.

-

Treatment Groups: The rats were divided into four groups: (i) Vehicle, (ii) Fenofibrate (150 mg/kg), (iii) Pioglitazone (30 mg/kg), and (iv) this compound (5 mg/kg).

-

In Vivo Magnetic Resonance Spectroscopy (MRS): This non-invasive technique was used to quantify intramyocellular and hepatocellular lipid content before and after the treatment period.

-

Oral Glucose Tolerance Test (OGTT): To assess glucose tolerance, rats were administered an oral glucose load after a period of fasting. Blood glucose levels were then measured at various time points.

-

Metabolic Profiling: This was performed to analyze the composition of lipids in muscle, liver, and adipose tissue to understand the mechanisms of action of the different treatments.

ob/ob Mouse Study

Experimental Workflow:

Caption: Experimental workflow for the study in ob/ob mice.

-

Animal Model: Leptin-deficient ob/ob mice, a genetic model of obesity and hyperglycemia, were utilized.

-

Treatment Groups: The mice were administered this compound at doses of 0.5, 1, or 2 mg/kg for 18 days.

-

Energy Homeostasis Assessment: Food intake and body weight were monitored throughout the study to evaluate the effects on energy balance.

-

Biochemical Analysis: Plasma levels of glucose, insulin, free fatty acids, and triglycerides were measured to determine the metabolic effects of this compound.

Clinical Development and Discontinuation

While preclinical studies showed promise for this compound in treating features of the metabolic syndrome, its clinical development was ultimately discontinued by Novartis. The specific reasons for the discontinuation have not been detailed in the available public literature. It is important to note that several other dual PPARα/γ agonists also faced challenges in clinical development, often due to safety concerns.

Conclusion

This compound, as a dual PPARα/γ agonist, demonstrated significant effects on lipid metabolism in preclinical models. Its ability to activate both PPARα and PPARγ translated into a reduction in plasma triglycerides and free fatty acids, a decrease in hepatic and intramyocellular lipid accumulation, and beneficial effects on body weight and adiposity in models of obesity and insulin resistance. The preclinical data supported the proposed mechanism of action, with evidence of both enhanced fatty acid oxidation (a PPARα-mediated effect) and improved lipid handling in peripheral tissues (a PPARγ-mediated effect). Despite the promising preclinical profile, the clinical development of this compound was halted, a fate shared by other compounds in its class. The study of this compound and other glitazars, however, has provided valuable insights into the complex roles of PPARs in metabolic regulation and continues to inform the development of novel therapeutics for metabolic diseases.

References

Cevoglitazar: An In-Depth Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevoglitazar (LBM-642) is a potent dual agonist of Peroxisome Proliferator-Activated Receptor-alpha (PPARα) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] This technical guide provides a comprehensive overview of the molecular targets of this compound, detailing its mechanism of action, binding affinities, and the downstream signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts in the fields of metabolic disease, including type 2 diabetes and dyslipidemia. This document summarizes key quantitative data, provides detailed experimental protocols from seminal studies, and includes visualizations of relevant biological pathways and experimental workflows.

Core Molecular Targets: PPARα and PPARγ

This compound's primary molecular targets are the nuclear receptors PPARα and PPARγ. As a dual agonist, it activates both receptors, leading to a cascade of genomic and non-genomic effects that regulate lipid and glucose metabolism.

Peroxisome Proliferator-Activated Receptor-alpha (PPARα)

Activation of PPARα by this compound primarily influences fatty acid catabolism. This is crucial for regulating lipid levels in the blood. In preclinical studies, this compound has been shown to be a potent activator of PPARα. One key downstream indicator of PPARα activation is the induction of Acyl-CoA oxidase (ACO) activity. In studies using a rat liver cell line, this compound stimulated ACO activity in a dose-dependent manner.[1]

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)

The activation of PPARγ by this compound is central to its insulin-sensitizing effects. PPARγ is highly expressed in adipose tissue and plays a critical role in adipocyte differentiation, lipid storage, and glucose homeostasis. While direct binding affinity values for this compound are not publicly available, coactivator recruitment assays confirm its potent agonist activity at this receptor.[1]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound's activity on its primary molecular targets.

| Parameter | Target | Value | Assay Type | Cell Line/System | Reference |

| EC50 | Acyl-CoA Oxidase (ACO) activity (downstream of PPARα) | 12 ± 2 nM | Enzyme activity assay | Rat liver cell line | [1] |

| Relative Potency | PPARα Coactivator Recruitment | >90-fold more potent than for PPARδ | TR-FRET Assay | In vitro | |

| Relative Potency | PPARγ Coactivator Recruitment | >40-fold more potent than for PPARδ | TR-FRET Assay | In vitro |

Signaling Pathways

This compound, by activating PPARα and PPARγ, modulates a complex network of signaling pathways that collectively improve metabolic health.

PPARα Signaling Pathway

The activation of PPARα by this compound leads to the regulation of genes involved in fatty acid transport and oxidation.

PPARγ Signaling Pathway

Through PPARγ activation, this compound enhances insulin sensitivity and promotes glucose uptake.

References

pharmacology of Cevoglitazar

An In-depth Technical Guide on the Pharmacology of Cevoglitazar

Introduction

This compound is a dual agonist of the Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1] It was developed as a therapeutic agent for the management of type 2 diabetes mellitus and associated dyslipidemia.[1] The rationale behind its development was to concurrently target the key metabolic dysregulations of insulin resistance and abnormal lipid profiles characteristic of these conditions. By activating both PPARα and PPARγ, this compound was designed to offer comprehensive metabolic control.[2] However, the clinical development of this compound was discontinued.[3] This guide provides a detailed overview of its pharmacology based on available preclinical data.

Core Mechanism of Action: Dual PPARα/γ Agonism

This compound exerts its effects by binding to and activating two subtypes of the PPAR nuclear receptor family: PPARα and PPARγ. These receptors function as ligand-activated transcription factors that regulate the expression of a multitude of genes involved in glucose homeostasis, lipid metabolism, and inflammation.[4]

Upon activation by a ligand like this compound, the PPAR receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) located in the promoter region of target genes, thereby modulating their transcription.

-

PPARα Activation: Predominantly expressed in tissues with high fatty acid catabolism such as the liver, heart, and skeletal muscle, PPARα is a primary regulator of lipid metabolism. Its activation leads to the upregulation of genes involved in fatty acid uptake, transport into mitochondria, and subsequent β-oxidation. This results in a reduction of circulating triglycerides and free fatty acids.

-

PPARγ Activation: PPARγ is most abundantly expressed in adipose tissue and plays a critical role in adipogenesis, insulin sensitivity, and glucose uptake. Activation of PPARγ promotes the differentiation of adipocytes, which enhances the storage of fatty acids in fat cells, thereby reducing lipotoxicity in other tissues like the liver and muscle. This action improves insulin sensitivity and leads to lower blood glucose levels.

The dual agonism of this compound is intended to provide a synergistic effect, addressing both the dyslipidemia (via PPARα) and the hyperglycemia/insulin resistance (via PPARγ) common in type 2 diabetes.

Pharmacodynamic Effects

Preclinical studies have demonstrated that this compound produces beneficial effects on energy homeostasis, glycemic control, and lipid metabolism. In addition to improving insulin sensitivity and lipid profiles, a key finding was its ability to reduce food intake and body weight in animal models of obesity.

-

In leptin-deficient ob/ob mice: this compound administration led to a dose-dependent, acute, and sustained reduction in food intake and body weight. It also normalized plasma glucose and insulin levels and dose-dependently reduced free fatty acids and triglycerides.

-

In obese, insulin-resistant cynomolgus monkeys: Treatment with this compound lowered food intake and body weight in a dose-dependent manner. It also reduced fasting plasma insulin and, at higher doses, lowered hemoglobin A1c (HbA1c) levels.

-

In fatty Zucker rats: this compound was as effective as the PPARγ agonist pioglitazone at improving glucose tolerance. Unlike pioglitazone, however, this compound reduced body weight gain and adiposity, an effect attributed to its PPARα agonism. It normalized intramyocellular lipids and reduced hepatic lipid concentration below baseline levels, primarily through PPARα-mediated increases in β-oxidation.

Preclinical Efficacy Data

The following tables summarize the quantitative data from key preclinical studies.

Table 1: Effects of this compound in Obese (ob/ob) Mice

| Parameter | Vehicle Control | This compound (0.5 mg/kg) | This compound (1 mg/kg) | This compound (2 mg/kg) |

|---|---|---|---|---|

| Body Weight Change (18 days) | Gain | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |

| Food Intake | Normal | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |

| Plasma Glucose (7 days) | Elevated | Normalized | - | - |

| Plasma Insulin (7 days) | Elevated | Normalized | - | - |

| Plasma Free Fatty Acids | Elevated | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |

| Plasma Triglycerides | Elevated | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |

Table 2: Effects of this compound in Obese Cynomolgus Monkeys

| Parameter | Vehicle Control | This compound (50 µg/kg) | This compound (500 µg/kg) |

|---|---|---|---|

| Body Weight Change (4 weeks) | Stable/Gain | Reduction | Greater Reduction |

| Food Intake | Normal | Lowered | Lowered |

| Fasting Plasma Insulin | Elevated | Reduced | Reduced |

| Hemoglobin A1c (HbA1c) | Stable | - | 0.4% reduction |

Table 3: Comparative Effects in Fatty Zucker Rats (4-week treatment)

| Parameter | Vehicle | Fenofibrate (PPARα) | Pioglitazone (PPARγ) | This compound (PPARα/γ) |

|---|---|---|---|---|

| Glucose Tolerance | Impaired | No significant improvement | Improved | Improved (similar to Pioglitazone) |

| Body Weight Gain | High | Reduced | Not reduced | Reduced |

| Adiposity | High | Reduced | Not reduced | Reduced |

| Intramyocellular Lipids | High | Normalized | Normalized | Normalized |

| Hepatic Lipid Concentration | High | Reduced below baseline | Reduced | Reduced below baseline |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

Study in ob/ob Mice and Cynomolgus Monkeys

-

Animal Models:

-

Male, leptin-deficient ob/ob mice were used as a model of genetic obesity and insulin resistance.

-

Obese, insulin-resistant male cynomolgus monkeys were used as a non-human primate model.

-

-

Drug Administration:

-

Mice: this compound was administered orally at doses of 0.5, 1, or 2 mg/kg for 18 days.

-

Monkeys: this compound was administered orally at doses of 50 and 500 µg/kg for 4 weeks.

-

-

Parameters Measured:

-

Efficacy: Daily food intake and body weight were monitored throughout the studies. Blood samples were collected to measure plasma levels of glucose, insulin, free fatty acids, and triglycerides. In monkeys, HbA1c was also measured.

-

Data Analysis: Dose-response relationships were evaluated by comparing the effects of different doses of this compound against a vehicle control group.

-

Study in Fatty Zucker Rats

-

Animal Model: Male fatty Zucker rats, a genetic model of obesity and insulin resistance, were used.

-

Diet: Animals were fed a fat-enriched diet (54% kcal from fat) for 6 weeks to exacerbate the metabolic phenotype.

-

Experimental Groups (4-week dosing period):

-

Vehicle control

-

Fenofibrate (pure PPARα agonist) at 150 mg/kg

-

Pioglitazone (pure PPARγ agonist) at 30 mg/kg

-

This compound at 5 mg/kg

-

-

Methodologies:

-

Glucose Tolerance: Oral glucose tolerance tests (OGTT) were performed to assess insulin sensitivity and glucose disposal.

-

Body Composition: Body weight and adiposity were measured.

-

Lipid Analysis: In vivo and ex vivo magnetic resonance methodologies were used to quantify intramyocellular and hepatic lipid content. Metabolic profiling was conducted to assess changes in lipid composition in muscle, liver, and adipose tissue depots.

-

-

Data Analysis: The effects of this compound were compared against vehicle control as well as the selective PPARα and PPARγ agonists to dissect its mechanism of action. Statistical significance was determined using appropriate tests (e.g., p < 0.05).

Conclusion

Based on the available preclinical evidence, this compound is a potent dual PPARα/γ agonist that effectively improves both glycemic control and lipid profiles in animal models of obesity and insulin resistance. Its dual mechanism of action allows it to simultaneously enhance insulin sensitivity via PPARγ activation and reduce circulating lipids through PPARα-mediated fatty acid oxidation. A notable characteristic observed in these studies was its ability to reduce body weight and food intake, distinguishing it from pure PPARγ agonists. Despite these promising preclinical results, the development of this compound was halted, a fate shared by several other dual PPAR agonists, often due to safety concerns observed during clinical trials.

References

- 1. This compound, a novel peroxisome proliferator-activated receptor-alpha/gamma dual agonist, potently reduces food intake and body weight in obese mice and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a dual PPARalpha/gamma agonist, on ectopic fat deposition in fatty Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. cusabio.com [cusabio.com]

The Rise and Discontinuation of Cevoglitazar: A Technical Overview

Cambridge, MA - Cevoglitazar (LBM-642), a potent dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), emerged from the Novartis Institutes for BioMedical Research as a promising therapeutic candidate for type 2 diabetes and obesity-related disorders.[1] Preclinical studies showcased its unique ability to not only improve glycemic control and lipid profiles but also to reduce food intake and body weight, a significant advantage over existing therapies. Despite these promising early results, the development of this compound was ultimately discontinued after Phase I clinical trials. This in-depth guide provides a technical summary of the discovery and development of this compound, detailing its mechanism of action, preclinical efficacy, and the available data that led to its eventual cessation.

Discovery and Rationale: Targeting the Dual PPAR Pathway

The development of dual PPARα/γ agonists, also known as "glitazars," was a strategic approach to simultaneously address the multifaceted metabolic dysregulation characteristic of type 2 diabetes. PPARα activation primarily regulates fatty acid oxidation and lipid metabolism, while PPARγ activation enhances insulin sensitivity and glucose uptake. The rationale behind developing a dual agonist like this compound was to combine the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation in a single molecule.

Preclinical Pharmacology

This compound demonstrated significant efficacy in multiple animal models of obesity and insulin resistance, including fatty Zucker rats, leptin-deficient ob/ob mice, and obese cynomolgus monkeys.

In Vitro Activity

A key measure of PPARα activation is the induction of acyl-CoA oxidase (ACO) activity, the rate-limiting enzyme in peroxisomal β-oxidation. In a cell-based assay, this compound stimulated ACO activity in a dose-dependent manner with an EC50 value of 12 ± 2 nM. This indicated potent PPARα agonism, being 13-fold more potent than WY-14643 and 1600-fold more potent than fenofibrate in this assay.

In Vivo Efficacy

Rodent Models:

In leptin-deficient ob/ob mice, an established model for obesity and type 2 diabetes, daily oral administration of this compound at doses of 0.5, 1, or 2 mg/kg for 18 days resulted in a sustained, dose-dependent reduction in food intake and body weight.[2] Notably, at a dose of 0.5 mg/kg, plasma glucose and insulin levels were normalized after just 7 days of treatment.[2] Furthermore, a dose-dependent reduction in plasma free fatty acids and triglycerides was observed.[2]

In fatty Zucker rats, a model of obesity and insulin resistance, this compound was as effective as the PPARγ agonist pioglitazone at improving glucose tolerance.[3] However, unlike pioglitazone, this compound, similar to the PPARα agonist fenofibrate, reduced body weight gain and adiposity without affecting food intake. Metabolic profiling in this model revealed that in muscle tissue, this compound improves the lipid profile through both PPARα- and PPARγ-mediated mechanisms. In the liver, its effects were predominantly through PPARα agonism, leading to increased β-oxidation.

Non-Human Primate Models:

In obese and insulin-resistant cynomolgus monkeys, treatment with this compound at 50 and 500 µg/kg for 4 weeks led to a dose-dependent decrease in food intake and body weight. The treatment also resulted in reduced fasting plasma insulin, and at the higher dose, a 0.4% reduction in hemoglobin A1c levels was observed.

Quantitative Preclinical Data Summary

| Parameter | Species/Model | Dose/Concentration | Result | Reference |

| In Vitro Potency | ||||

| Acyl-CoA Oxidase (ACO) Activity (EC50) | Cell-based assay | 12 ± 2 nM | Potent PPARα agonism | |

| In Vivo Efficacy | ||||

| Body Weight | ob/ob Mice | 0.5, 1, 2 mg/kg/day (18 days) | Dose-dependent reduction | |

| Food Intake | ob/ob Mice | 0.5, 1, 2 mg/kg/day (18 days) | Dose-dependent reduction | |

| Plasma Glucose & Insulin | ob/ob Mice | 0.5 mg/kg/day (7 days) | Normalization | |

| Glucose Tolerance | Fatty Zucker Rats | 5 mg/kg | As effective as pioglitazone | |

| Body Weight Gain | Fatty Zucker Rats | 5 mg/kg | Reduced, similar to fenofibrate | |

| Body Weight | Cynomolgus Monkeys | 50, 500 µg/kg (4 weeks) | Dose-dependent reduction | |

| Food Intake | Cynomolgus Monkeys | 50, 500 µg/kg (4 weeks) | Dose-dependent reduction | |

| Fasting Plasma Insulin | Cynomolgus Monkeys | 50, 500 µg/kg (4 weeks) | Reduction | |

| Hemoglobin A1c | Cynomolgus Monkeys | 500 µg/kg (4 weeks) | 0.4% reduction |

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound is centered on the activation of the PPARα and PPARγ signaling pathways.

Experimental Protocols

Acyl-CoA Oxidase (ACO) Activity Assay

This assay measures the enzymatic activity of ACO, a direct target of PPARα activation.

The assay is based on the principle that ACO catalyzes the oxidation of a long-chain acyl-CoA to 2-trans-enoyl-CoA, with the concomitant production of hydrogen peroxide (H2O2). The rate of H2O2 production is then measured using a coupled enzymatic reaction, often involving horseradish peroxidase and a chromogenic or fluorogenic substrate. The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Studies in ob/ob Mice

These studies are designed to assess the effects of a test compound on metabolic parameters in a genetic model of obesity and diabetes.

Leptin-deficient ob/ob mice are housed in a controlled environment with ad libitum access to food and water. Following an acclimatization period, the animals are randomized into treatment groups and receive daily oral doses of this compound or vehicle. Key parameters such as body weight, food and water consumption are monitored daily. Blood samples are collected at specified intervals to measure plasma levels of glucose, insulin, triglycerides, and free fatty acids. At the end of the study, tissues may be collected for further analysis, such as gene expression profiling.

Discontinuation and Future Perspectives

Despite the robust preclinical data demonstrating a favorable metabolic profile, the clinical development of this compound was halted after Phase I trials. The specific reasons for this decision have not been publicly disclosed by Novartis. The discontinuation of this compound, along with other dual PPARα/γ agonists, highlights the challenges in translating the promising preclinical efficacy of this class of drugs into a safe and effective therapy for humans. Potential concerns with "glitazars" have included adverse effects such as weight gain, edema, and potential cardiovascular risks.

While this compound itself did not reach the market, the research into its mechanism and effects has contributed to a deeper understanding of PPAR biology and the intricate regulation of metabolism. The pursuit of novel therapeutics for type 2 diabetes and metabolic syndrome continues, with lessons learned from the development of compounds like this compound informing the design of next-generation therapies with improved efficacy and safety profiles.

References

The Impact of Cevoglitazar on Adipocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevoglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ)[1]. As a PPARγ agonist, it is anticipated to play a significant role in adipocyte differentiation, a critical process in adipose tissue development and function. This technical guide provides an in-depth overview of the known and expected effects of this compound on adipocyte differentiation, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways. While extensive in vitro data for this compound's direct impact on adipocyte differentiation is not widely published, this guide synthesizes available information and leverages knowledge of other PPARγ agonists to provide a comprehensive framework for research and development.

Data Presentation

Quantitative data on the direct effects of this compound on adipocyte differentiation in vitro is limited in publicly available literature. However, based on its mechanism as a PPARγ agonist and in vivo studies, we can project its expected impact. The following tables summarize relevant in vivo data for this compound and comparative in vitro data for other PPAR agonists to provide a quantitative context.

Table 1: In Vivo Effects of this compound on Metabolic Parameters in Animal Models

| Parameter | Animal Model | Treatment Group | Dosage | Duration | Result | Reference |

| Body Weight | ob/ob mice | This compound | 0.5, 1, 2 mg/kg | 18 days | Dose-dependent reduction | [1] |

| Food Intake | ob/ob mice | This compound | 0.5, 1, 2 mg/kg | 18 days | Dose-dependent reduction | [1] |

| Plasma Glucose | ob/ob mice | This compound | 0.5 mg/kg | 7 days | Normalized | [1] |

| Plasma Insulin | ob/ob mice | This compound | 0.5 mg/kg | 7 days | Normalized | [1] |

| Body Weight | Cynomolgus monkeys | This compound | 50, 500 µg/kg | 4 weeks | Dose-dependent reduction | |

| Fasting Plasma Insulin | Cynomolgus monkeys | This compound | 50, 500 µg/kg | 4 weeks | Reduced | |

| Adiposity | Fatty Zucker rats | This compound | 5 mg/kg | 4 weeks | Reduced |

Table 2: Comparative In Vitro PPAR Agonist Activity of Saroglitazar (a dual PPARα/γ agonist)

| Parameter | Cell Line | Receptor | EC50 | Reference |

| PPARα Activation | HepG2 | Human PPARα | 0.65 pmol/L | |

| PPARγ Activation | HepG2 | Human PPARγ | 3 nmol/L |

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Adipocyte Differentiation

This compound, as a PPARγ agonist, is expected to promote adipocyte differentiation by activating the master regulator of this process, PPARγ. Upon binding, this compound would induce a conformational change in the PPARγ receptor, leading to the recruitment of coactivators and the transcriptional activation of target genes that drive the adipogenic program.

References

In Vitro Characterization of Cevoglitazar: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevoglitazar is a potent dual agonist of Peroxisome Proliferator-Activated Receptor-alpha (PPARα) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] This dual agonism presents a promising therapeutic approach for the management of type 2 diabetes mellitus and associated dyslipidemia by simultaneously addressing insulin resistance and lipid metabolism.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its binding and activation profile, its effects on cellular processes, and the experimental methodologies used for its evaluation.

Core Efficacy and Potency

The in vitro efficacy of this compound has been quantified through various assays that measure its ability to activate PPAR subtypes and influence downstream cellular functions. The data presented below summarizes the key quantitative metrics of this compound's activity.

Table 1: PPAR Coactivator Recruitment Activity of this compound

| Receptor | EC50 (nM) | Comparative Potency |

| Human PPARα | 1.3 | 46-fold higher than WY-14643 (EC50 60 nM) |

| Human PPARγ | 2.8 | More potent than rosiglitazone (EC50 24 nM) |

| Human PPARδ | 120 | - |

| Mouse PPARα | ~3.9 (3-fold lower potency than human) | - |

| Mouse PPARγ | ~8.4 (3-fold lower potency than human) | - |

EC50 values were determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection method.[1]

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Parameter Measured | EC50 (nM) | Comparative Potency |

| Adipocyte Differentiation | 3T3-L1 | GPDH Activity | 23 ± 7 | 2-fold more potent than rosiglitazone (EC50 46 ± 8 nM) |

| Hepatic Fatty Acid Oxidation | Rat Hepatoma Cells | ACO Activity | Potent inducer | - |

GPDH (Glycerol-3-phosphate dehydrogenase) activity is a marker for adipocyte differentiation. ACO (Acyl-CoA oxidase) activity is a measure of hepatic fatty acid oxidation.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by binding to and activating PPARα and PPARγ, which are ligand-activated transcription factors. Upon activation, these receptors form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in glucose and lipid metabolism, and energy homeostasis.

PPARα Activation Pathway

Activation of PPARα primarily influences fatty acid metabolism, leading to increased fatty acid uptake and oxidation in the liver. This is a key mechanism for its lipid-lowering effects.

PPARγ Activation Pathway

PPARγ activation is central to improving insulin sensitivity. It promotes the differentiation of adipocytes and regulates the expression of genes involved in glucose and lipid metabolism in various tissues including adipose, muscle, and liver.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

TR-FRET Coactivator Recruitment Assay

This assay measures the ligand-dependent recruitment of a coactivator peptide to the PPAR ligand-binding domain (LBD).

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in an appropriate assay buffer.

-

Prepare solutions of GST-tagged PPAR-LBD, biotinylated coactivator peptide, Europium-labeled anti-GST antibody, and Streptavidin-Allophycocyanin (SA-APC) in assay buffer.

-

-

Assay Procedure:

-

In a microplate, add the this compound dilutions.

-

Add the GST-tagged PPAR-LBD and biotinylated coactivator peptide mixture to the wells.

-

Incubate to allow for ligand binding and coactivator recruitment.

-

Add the Europium-labeled anti-GST antibody and SA-APC mixture.

-

Incubate at room temperature in the dark to allow for antibody and streptavidin binding.

-

-

Data Acquisition and Analysis:

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the ratio of the acceptor (APC) and donor (Europium) emission signals.

-

Plot the TR-FRET ratio against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity Assay

This assay quantifies the increase in GPDH enzyme activity, a marker of adipocyte differentiation, in 3T3-L1 cells.

Methodology:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum until confluent.

-

Induce differentiation by treating the cells with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

-

After 2-3 days, replace the differentiation medium with a maintenance medium containing insulin and varying concentrations of this compound or a vehicle control.

-

-

Sample Preparation:

-

After the desired treatment period (typically 7-10 days), wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer and centrifuge to collect the supernatant containing the cell lysate.

-

-

Enzymatic Assay:

-

Prepare a reaction mixture containing dihydroxyacetone phosphate and NADH in an appropriate buffer.

-

Add the cell lysate to the reaction mixture to initiate the enzymatic reaction.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH consumption is proportional to the GPDH activity.

-

-

Data Analysis:

-

Calculate the GPDH activity, typically normalized to the total protein concentration of the cell lysate.

-

Plot the GPDH activity against the this compound concentration and determine the EC50 value.

-

Acyl-CoA Oxidase (ACO) Activity Assay

This assay measures the activity of ACO, the rate-limiting enzyme in the peroxisomal β-oxidation of fatty acids, in rat hepatoma cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture rat hepatoma cells (e.g., H4IIE) in a suitable growth medium.

-

Treat the cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).

-

-

Sample Preparation:

-

Harvest and homogenize the cells in a buffer that preserves enzyme activity.

-

Centrifuge the homogenate to obtain a supernatant fraction containing the peroxisomal enzymes.

-

-

Enzymatic Assay:

-

A common method involves a coupled reaction where the hydrogen peroxide (H2O2) produced by ACO is used to oxidize a fluorogenic or chromogenic substrate in the presence of horseradish peroxidase.

-

The reaction is initiated by adding a suitable acyl-CoA substrate (e.g., lauroyl-CoA).

-

The increase in fluorescence or absorbance is measured over time using a plate reader.

-

-

Data Analysis:

-

The rate of change in the signal is proportional to the ACO activity.

-

Normalize the activity to the protein concentration of the cell homogenate.

-

Evaluate the dose-dependent effect of this compound on ACO activity.

-

Conclusion

The in vitro characterization of this compound demonstrates its potent dual agonism for PPARα and PPARγ. The data from coactivator recruitment and cellular assays confirm its high potency in activating these receptors and modulating key metabolic pathways. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of metabolic drug discovery and development, enabling further investigation into the therapeutic potential of this compound and related compounds.

References

The Impact of Cevoglitazar on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevoglitazar, a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ), holds significant promise in the therapeutic landscape for metabolic disorders. By simultaneously activating both PPAR isoforms, this compound orchestrates a complex and beneficial modulation of gene expression, leading to improved insulin sensitivity, enhanced lipid metabolism, and a reduction in adiposity. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects on gene expression, supported by quantitative data from analogous dual PPARα/γ agonists, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction

Metabolic syndrome, characterized by a cluster of conditions including insulin resistance, dyslipidemia, and obesity, represents a significant global health challenge. Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that function as ligand-activated transcription factors and are central regulators of energy homeostasis. The three PPAR isoforms, α, γ, and δ (beta), exhibit distinct tissue distribution and physiological roles.

-

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily stimulates the expression of genes involved in fatty acid uptake and β-oxidation.

-

PPARγ is most abundant in adipose tissue and plays a critical role in adipogenesis, lipid storage, and insulin sensitization.

Dual PPARα/γ agonists, such as this compound, are designed to harness the synergistic benefits of activating both receptors. This dual activation leads to a comprehensive improvement in both glucose and lipid metabolism, offering a multi-faceted approach to treating metabolic diseases. This guide will delve into the specific gene expression changes elicited by this class of compounds, providing a foundational understanding for researchers and drug development professionals.

Core Mechanism of Action: The PPAR Signaling Pathway

This compound exerts its effects by binding to and activating PPARα and PPARγ. Upon ligand binding, the PPARs undergo a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This activated complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.

Quantitative Analysis of Gene Expression Changes

While specific quantitative gene expression data for this compound is limited in publicly accessible literature, studies on analogous dual PPARα/γ agonists like Muraglitazar and Saroglitazar provide valuable insights into the expected transcriptional changes. The following tables summarize representative data from preclinical studies, showcasing the modulation of key target genes involved in lipid and glucose metabolism.

PPARα Target Gene Modulation in Liver

The liver is a primary site of action for the PPARα component of dual agonists, leading to a significant upregulation of genes involved in fatty acid oxidation.

| Gene | Function | Fold Change (vs. Vehicle) | Reference Compound |

| ACOX1 | Acyl-CoA Oxidase 1 | ↑ ~2.0 - 4.0 | Muraglitazar |

| CPT1A | Carnitine Palmitoyltransferase 1A | ↑ ~1.5 - 3.0 | Saroglitazar |

| CYP4A1 | Cytochrome P450 4A1 | ↑ ~3.0 - 5.0 | Muraglitazar |

| FABP1 | Fatty Acid Binding Protein 1 | ↑ ~2.0 - 3.5 | Saroglitazar |

| ApoCIII | Apolipoprotein C-III | ↓ ~0.3 - 0.6 | Muraglitazar |

Table 1: Representative changes in hepatic gene expression by dual PPARα/γ agonists.

PPARγ Target Gene Modulation in Adipose Tissue

In adipose tissue, the PPARγ activity of dual agonists predominates, promoting the expression of genes involved in lipid uptake, storage, and insulin signaling.

| Gene | Function | Fold Change (vs. Vehicle) | Reference Compound |

| aP2 (FABP4) | Adipocyte Fatty Acid Binding Protein 4 | ↑ ~2.5 - 5.0 | Muraglitazar |

| LPL | Lipoprotein Lipase | ↑ ~2.0 - 4.0 | Muraglitazar |

| GLUT4 | Glucose Transporter Type 4 | ↑ ~1.5 - 3.0 | Muraglitazar |

| CD36 | Fatty Acid Translocase | ↑ ~2.0 - 3.5 | Saroglitazar |

| Adiponectin | Adipokine | ↑ ~1.5 - 2.5 | Saroglitazar |

Table 2: Representative changes in adipose tissue gene expression by dual PPARα/γ agonists.

Experimental Protocols

The following sections provide detailed methodologies for key experiments typically employed to assess the effect of compounds like this compound on gene expression.

Animal Studies

A representative in vivo study to evaluate the effects of a dual PPARα/γ agonist would involve the following steps:

Protocol:

-

Animal Model: Male db/db mice (a model of type 2 diabetes and obesity) aged 8-10 weeks are commonly used.

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

Grouping and Dosing: Mice are randomly assigned to treatment groups (n=8-10 per group), including a vehicle control group and groups receiving different doses of this compound (e.g., 1, 3, 10 mg/kg/day). The compound is typically administered daily via oral gavage for a period of 2-4 weeks.

-

Tissue Harvesting: At the end of the treatment period, animals are euthanized, and tissues of interest (e.g., liver, epididymal white adipose tissue, skeletal muscle) are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

RNA Extraction and Quality Control

Total RNA is extracted from frozen tissues using a suitable method, such as TRIzol reagent or a column-based kit (e.g., RNeasy Lipid Tissue Mini Kit, Qiagen), according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) to determine A260/A280 and A260/A230 ratios, and RNA integrity is evaluated using an Agilent Bioanalyzer.

Quantitative Real-Time PCR (qPCR)

qPCR is used to validate the expression changes of specific target genes identified through broader screening methods or based on known PPAR targets.

Protocol:

-

Reverse Transcription: 1-2 µg of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

-

qPCR Reaction: The qPCR reaction is typically performed in a 10-20 µL volume containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan master mix.

-

Thermal Cycling: A standard thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treatment group to the vehicle control group.

RNA Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive, unbiased view of the transcriptome, allowing for the discovery of novel gene targets and pathways affected by this compound.

Protocol:

-

Library Preparation: An RNA-Seq library is prepared from high-quality total RNA. This typically involves poly(A) selection to enrich for mRNA, fragmentation of the RNA, synthesis of first and second-strand cDNA, end repair, A-tailing, and ligation of sequencing adaptors.

-

PCR Amplification: The adaptor-ligated cDNA is amplified by PCR to generate a sufficient quantity of library for sequencing.

-

Library Quantification and Sequencing: The final library is quantified, and its quality is assessed. The library is then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: The raw sequencing reads are processed to remove low-quality bases and adaptors. The clean reads are then aligned to a reference genome. The number of reads mapping to each gene is counted, and differential gene expression analysis is performed between the this compound-treated and vehicle control groups to identify genes with statistically significant changes in expression.

Conclusion

This compound, as a dual PPARα/γ agonist, represents a promising therapeutic strategy for the management of complex metabolic diseases. Its ability to modulate a wide array of genes involved in lipid and glucose homeostasis underscores its potential for comprehensive metabolic control. The data from analogous compounds and the established experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other next-generation PPAR modulators. Future research should focus on obtaining specific, high-resolution gene expression data for this compound in various preclinical models and ultimately in clinical settings to fully elucidate its molecular effects and clinical benefits.

Safety Profile of Dual PPAR Agonists: A Technical Guide Focused on Cevoglitazar

A comprehensive overview for researchers, scientists, and drug development professionals on the safety and toxicology of dual peroxisome proliferator-activated receptor (PPAR) agonists, with a specific focus on the available data for Cevoglitazar.

Introduction

Dual PPAR agonists, targeting both PPARα and PPARγ isoforms, represent a therapeutic strategy aimed at concurrently managing dyslipidemia and hyperglycemia, common comorbidities in type 2 diabetes mellitus.[1][2] Activation of PPARα primarily influences lipid metabolism, leading to reduced triglycerides and increased high-density lipoprotein (HDL) cholesterol, while PPARγ activation enhances insulin sensitivity and glucose uptake.[1][3] Despite the promising metabolic benefits, the development of many dual PPAR agonists has been hampered by significant safety concerns, leading to the discontinuation of several candidates in late-stage clinical trials.[1] This technical guide provides an in-depth analysis of the safety profile of this class of drugs, with a particular focus on this compound, and outlines the experimental approaches used to evaluate their safety.

Core Safety Concerns with Dual PPAR Agonists

The primary safety concerns associated with dual PPAR agonists often relate to a combination of the known effects of selective PPARα and PPARγ activation, as well as unique compound-specific toxicities. These adverse effects have been a major hurdle in the clinical development of this drug class.

Class-Related Adverse Events

-

Weight Gain and Edema: A common adverse effect linked to PPARγ activation is fluid retention, leading to peripheral edema and weight gain. In some cases, this has been associated with an increased risk of congestive heart failure.

-

Renal Effects: Increases in serum creatinine and a reduction in the glomerular filtration rate have been observed with some dual PPAR agonists, such as tesaglitazar.

-

Cardiovascular Safety: The cardiovascular safety of dual PPAR agonists has been a significant point of contention. While the goal is to reduce cardiovascular risk by improving metabolic parameters, some compounds, like muraglitazar, were associated with an increased risk of major adverse cardiovascular events.

-

Carcinogenicity: Rodent carcinogenicity studies have raised concerns for some dual PPAR agonists, with findings such as bladder tumors.

Compound-Specific Toxicities

It is crucial to note that the discontinuation of many dual PPAR agonists was due to compound-specific toxicities rather than a universal class effect. For instance, tesaglitazar's development was halted due to renal and cardiac adverse effects, while muraglitazar faced scrutiny over cardiovascular events. Aleglitazar was also discontinued due to an unfavorable benefit-risk profile, including an increased incidence of hypoglycemia and muscular events.

Safety Profile of this compound

This compound is a dual PPARα/γ agonist that was under development by Novartis. However, its development was reportedly discontinued in 2008. Consequently, the amount of publicly available clinical safety data for this compound is limited. The following summarizes the available preclinical findings.

Preclinical Studies

Preclinical studies in animal models provided some insights into the potential efficacy and safety of this compound.

-

Metabolic Effects in Rodent Models: In leptin-deficient ob/ob mice, this compound administration led to a dose-dependent reduction in food intake and body weight. It also normalized plasma glucose and insulin levels and reduced free fatty acids and triglycerides.

-

Metabolic Effects in Non-Human Primates: In obese and insulin-resistant cynomolgus monkeys, this compound treatment for four weeks resulted in lowered food intake and body weight in a dose-dependent manner. It also led to a reduction in fasting plasma insulin and, at the highest dose, a decrease in hemoglobin A1c levels.

Quantitative Safety Data from Other Dual PPAR Agonists

To provide a clearer picture of the potential safety liabilities of dual PPAR agonists, the following tables summarize quantitative data from clinical trials of other compounds in this class.

Table 1: Reported Adverse Events for Aleglitazar (Phase III Clinical Trial)

| Adverse Event | Aleglitazar (%) | Placebo (%) | p-value |

| Hypoglycemia | 8.3 | 0.8 | <0.0001 |

| Muscular Events | 0.6 | 0.15 | 0.012 |

Data from a study with a mean treatment duration of 58 ± 38 days.

Table 2: Key Safety Findings for Tesaglitazar (12-Week Dose-Ranging Trial)

| Dose | Discontinuations due to Hematologic/Clinical Chemistry Criteria |

| ≤ 1.0 mg | Similar frequency to placebo |

| > 1.0 mg | Increasing frequency |

Formal statistical comparisons were not reported.

Experimental Protocols for Safety Assessment

The safety and toxicology of dual PPAR agonists are evaluated through a series of standardized preclinical and clinical studies. The following outlines typical experimental protocols.

Preclinical Toxicology Studies

Standard preclinical toxicology programs are designed to characterize the safety profile of a new drug candidate before human exposure and are conducted in accordance with Good Laboratory Practice (GLP) guidelines.

-

Single-Dose Toxicity Studies:

-

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

-

Methodology: The test compound is administered as a single dose to at least two mammalian species (one rodent, one non-rodent) via the intended clinical route of administration. Animals are observed for a specified period for signs of toxicity, and a full necropsy is performed.

-

-

Repeated-Dose Toxicity Studies:

-

Objective: To evaluate the toxicological effects of the drug after repeated administration over a period of time.

-

Methodology: The drug is administered daily for a duration relevant to the proposed clinical use (e.g., 28 days, 90 days) to two species. Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of tissues.

-

-

Safety Pharmacology Studies:

-

Objective: To assess the effects of the drug on vital physiological functions (cardiovascular, respiratory, and central nervous systems).

-

Methodology: Specific in vivo and in vitro models are used to evaluate parameters such as blood pressure, heart rate, ECG, respiratory rate, and neurological function.

-

-

Genotoxicity Studies:

-

Objective: To identify compounds that can induce genetic mutations or chromosomal damage.

-

Methodology: A standard battery of tests is performed, including an in vitro bacterial reverse mutation assay (Ames test), an in vitro mammalian cell chromosome aberration test, and an in vivo mouse micronucleus test.

-

-

Carcinogenicity Studies:

-

Objective: To assess the tumorigenic potential of the drug with long-term administration.

-

Methodology: The drug is administered daily to rodents for the majority of their lifespan (e.g., 2 years). A full histopathological evaluation is conducted to identify any increase in tumor incidence.

-

Clinical Trial Safety Monitoring

In human clinical trials, a rigorous safety monitoring plan is implemented to protect participants.

-

Phase I (First-in-Human) Studies:

-

Objective: To evaluate the safety, tolerability, and pharmacokinetics of the drug in a small number of healthy volunteers.

-

Methodology: Subjects receive single ascending doses and then multiple ascending doses. Intensive monitoring includes vital signs, ECGs, physical examinations, and frequent blood and urine sampling for clinical laboratory tests.

-

-

Phase II and III Studies:

-

Objective: To evaluate the efficacy and further assess the safety of the drug in a larger patient population.

-

Methodology: Randomized, controlled trials with regular monitoring of adverse events, laboratory parameters (hematology, clinical chemistry, urinalysis), vital signs, and ECGs. An independent Data and Safety Monitoring Board (DSMB) often oversees the safety data.

-

Signaling Pathways and Experimental Workflows

PPARα/γ Signaling Pathway

Dual PPAR agonists exert their effects by binding to and activating PPARα and PPARγ, which are nuclear receptors that regulate gene expression. Upon activation, the PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the transcription of genes involved in lipid and glucose metabolism.

Caption: Simplified signaling pathway of dual PPARα/γ agonists.

Preclinical Toxicology Workflow

The following diagram illustrates a typical workflow for preclinical safety assessment of a new drug candidate like a dual PPAR agonist.

Caption: Standard workflow for preclinical toxicology evaluation.

Conclusion